

An In-depth Technical Guide to 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydrazinyl-2-nitropyridine**

Cat. No.: **B1313832**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound with the CAS number 57115-43-2. Its chemical structure, incorporating both a hydrazinyl and a nitro group on a pyridine ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of these reactive functional groups provides a scaffold for the development of a diverse range of derivatives with potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Chemical and Physical Properties

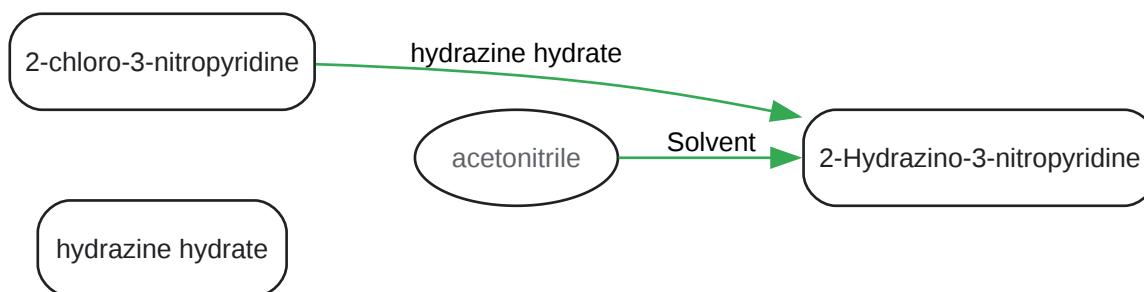
While experimental data for **3-Hydrazinyl-2-nitropyridine** is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

Property	Value	Source
CAS Number	57115-43-2	[1]
Molecular Formula	C ₅ H ₆ N ₄ O ₂	[1]
Molecular Weight	154.13 g/mol	
Monoisotopic Mass	154.0491 Da	
Appearance	Yellow solid (Predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Predicted Mass Spectrometry Data:

Adduct	m/z
[M+H] ⁺	155.05635
[M+Na] ⁺	177.03829
[M-H] ⁻	153.04179

Synthesis


A detailed experimental protocol for the synthesis of **3-Hydrazinyl-2-nitropyridine** is not readily available in the surveyed literature. However, a common synthetic route for analogous hydrazinylpyridines involves the nucleophilic substitution of a suitable leaving group (such as a halogen) on the pyridine ring with hydrazine hydrate.

A representative synthesis for the closely related isomer, 2-Hydrazino-3-nitropyridine, is presented below. This protocol could potentially be adapted for the synthesis of **3-Hydrazinyl-2-nitropyridine** by starting with the appropriate precursor, 3-chloro-2-nitropyridine.

Example Synthetic Protocol: Synthesis of 2-Hydrazino-3-nitropyridine

This protocol describes the synthesis of 2-Hydrazino-3-nitropyridine from 2-chloro-3-nitropyridine.

Reaction:

[Click to download full resolution via product page](#)

Figure 1. Synthesis of 2-Hydrazino-3-nitropyridine.

Materials:

- 2-chloro-3-nitropyridine
- Hydrazine hydrate
- Acetonitrile

Procedure:

- To a solution of 2-chloro-3-nitropyridine in acetonitrile at 0°C, add hydrazine hydrate.
- Stir the reaction mixture at 20°C for 20 hours.
- Concentrate the reaction mixture under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a yellow solid.[2]

Note: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of **3-Hydrazinyl-2-nitropyridine**. Appropriate safety precautions should be taken

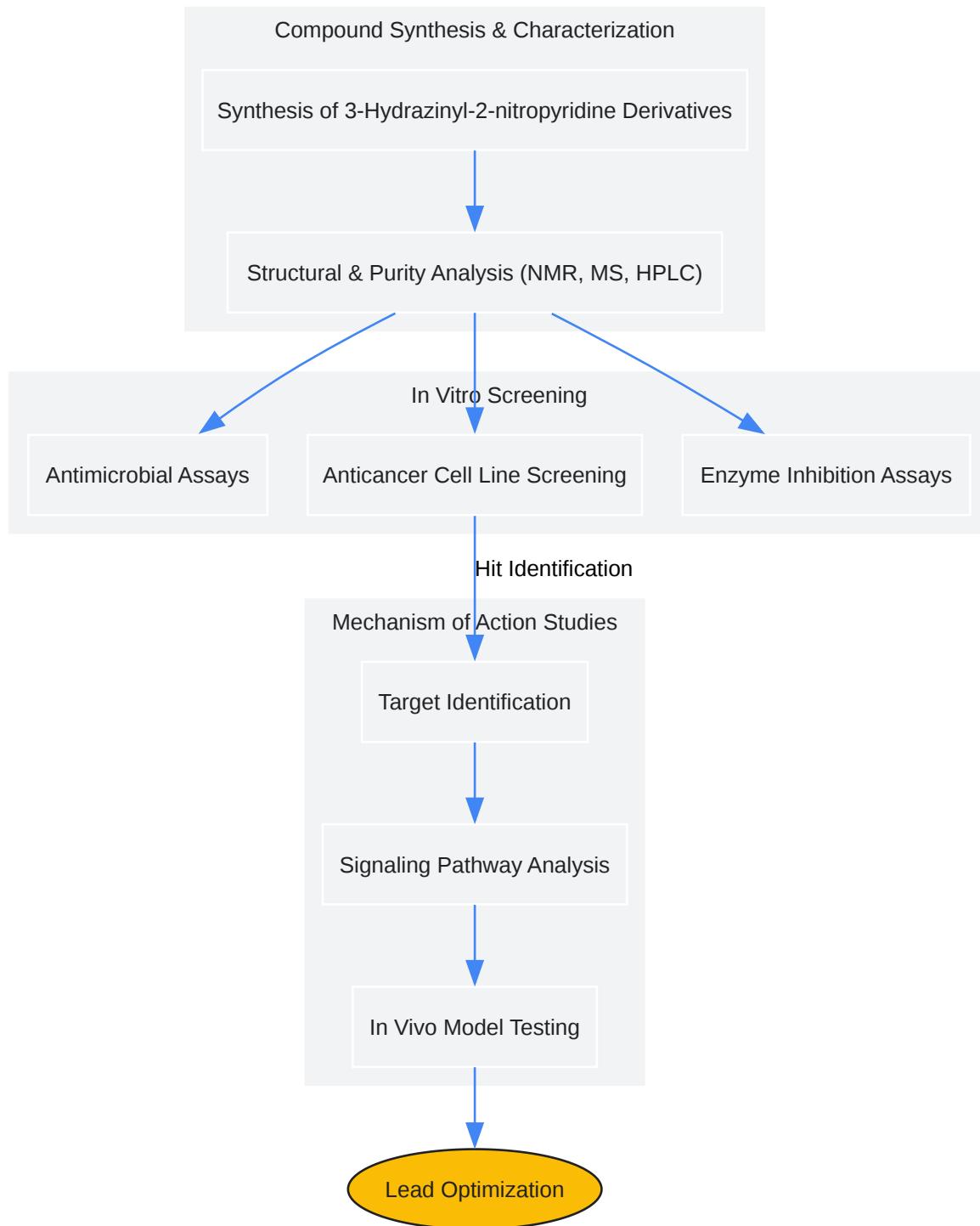
when working with hydrazine hydrate, which is a hazardous substance.

Potential Biological Activity and Applications

While no specific biological activities or signaling pathways have been directly attributed to **3-Hydrazinyl-2-nitropyridine** in the reviewed literature, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological properties. This suggests that **3-Hydrazinyl-2-nitropyridine** could serve as a valuable scaffold for the development of novel therapeutic agents.

General Biological Activities of Hydrazones

Hydrazones are a class of organic compounds characterized by the $>\text{C}=\text{N}-\text{NH}-$ functional group. They are known to possess a diverse array of biological activities, including:


- Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[3][4]
- Anticancer: Some hydrazone derivatives have shown cytotoxic effects against cancer cell lines.[3][4]
- Antiviral: Activity against a range of viruses has been reported.[3]
- Anti-inflammatory and Analgesic: Demonstrating pain-relieving and anti-inflammatory properties.[3]
- Anticonvulsant and Antidepressant: Showing potential in the treatment of neurological and psychiatric disorders.[3]

The biological activity of hydrazones is often attributed to their ability to chelate metal ions, interact with various enzymes and receptors, and generate reactive oxygen species.[5]

Potential Signaling Pathway Interactions

Given the diverse biological activities of hydrazones, derivatives of **3-Hydrazinyl-2-nitropyridine** could potentially interact with a multitude of signaling pathways. For instance, as anticancer agents, they might target pathways involved in cell proliferation, apoptosis, and angiogenesis. As antimicrobial agents, they could interfere with essential microbial metabolic pathways.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like **3-Hydrazinyl-2-nitropyridine**.

[Click to download full resolution via product page](#)

Figure 2. A general workflow for drug discovery.

Safety and Handling

Specific safety data for **3-Hydrazinyl-2-nitropyridine** is not available. However, based on the functional groups present, it should be handled with care. Hydrazine derivatives can be toxic and potentially carcinogenic. Nitroaromatic compounds are often flammable and can be explosive.

General Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.

Conclusion

3-Hydrazinyl-2-nitropyridine represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for derivatization and the development of novel compounds with significant biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop efficient synthetic methodologies, and explore its therapeutic potential across various disease areas. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 57115-43-2|3-Hydrazinyl-2-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazone Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydrazinyl-2-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313832#3-hydrazinyl-2-nitropyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com